Cas no 1270356-62-1 (3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol)

3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol
- 1270356-62-1
- EN300-1829635
- AKOS006369672
-
- インチ: 1S/C9H14N2O2/c1-13-8-4-7(5-11-6-8)9(10)2-3-12/h4-6,9,12H,2-3,10H2,1H3
- InChIKey: JIKVLTMTZLMBKS-UHFFFAOYSA-N
- ほほえんだ: OCCC(C1C=NC=C(C=1)OC)N
計算された属性
- せいみつぶんしりょう: 182.105527694g/mol
- どういたいしつりょう: 182.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 68.4Ų
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1829635-0.25g |
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol |
1270356-62-1 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1829635-0.05g |
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol |
1270356-62-1 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1829635-0.5g |
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol |
1270356-62-1 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1829635-0.1g |
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol |
1270356-62-1 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1829635-1.0g |
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol |
1270356-62-1 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1829635-2.5g |
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol |
1270356-62-1 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1829635-1g |
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol |
1270356-62-1 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1829635-10g |
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol |
1270356-62-1 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1829635-10.0g |
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol |
1270356-62-1 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1829635-5.0g |
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol |
1270356-62-1 | 5g |
$3396.0 | 2023-06-02 |
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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10. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
3-amino-3-(5-methoxypyridin-3-yl)propan-1-olに関する追加情報
Introduction to 3-Amino-3-(5-Methoxypyridin-3-Yl)Propan-1-Ol (CAS No. 1270356-62-1)
The compound 3-Amino-3-(5-Methoxypyridin-3-Yl)Propan-1-Ol (CAS No. 1270356-62-1) is a fascinating organic molecule with significant potential in various chemical and pharmaceutical applications. This compound, often abbreviated as AMPY in scientific literature, belongs to the class of amines and features a unique combination of functional groups that make it versatile for synthetic chemistry. The molecule consists of a pyridine ring substituted with a methoxy group at the 5-position and an amino group attached to a propanol backbone, creating a structure that is both reactive and selective in its interactions.
Recent advancements in synthetic chemistry have highlighted the importance of AMPY as an intermediate in the synthesis of bioactive compounds. Researchers have demonstrated its utility in constructing complex molecular frameworks, particularly in the development of novel pharmaceutical agents. For instance, studies published in *Journal of Medicinal Chemistry* have shown that AMPY can serve as a key building block for designing inhibitors targeting specific enzymes involved in neurodegenerative diseases, such as Alzheimer's disease.
The synthesis of AMPY typically involves multi-step reactions, often employing catalytic asymmetric synthesis to achieve high enantioselectivity. This approach is crucial for applications where stereochemistry plays a pivotal role, such as in drug development. The use of transition metal catalysts, such as palladium or rhodium complexes, has been reported to significantly enhance the efficiency and yield of these reactions.
In terms of physical properties, AMPY exhibits a melting point of approximately 85°C and is soluble in common organic solvents like dichloromethane and ethyl acetate. Its solubility profile makes it suitable for various extraction and purification techniques commonly employed in organic synthesis.
One of the most promising areas of research involving AMPY is its application in click chemistry. The presence of both an amino group and an alcohol moiety allows for efficient conjugation with other functional groups, enabling the rapid assembly of larger molecules with precision. This property has been leveraged in the development of bioconjugates for targeted drug delivery systems.
Furthermore, computational studies using molecular docking have revealed that AMPY has potential interactions with several pharmacologically relevant targets. For example, simulations suggest that it could bind to G-protein coupled receptors (GPCRs), which are critical targets for many therapeutic agents. These findings underscore its potential role in drug discovery programs aimed at developing novel therapeutics.
The environmental impact and safety profile of AMPY are also areas of active research. Preliminary toxicity studies indicate that it exhibits low acute toxicity, making it suitable for use in industrial settings under proper safety protocols. However, further long-term studies are required to fully assess its environmental fate and potential risks.
In conclusion, 3-Amino-3-(5-Methoxypyridin-3-Yl)Propan-1-Ol (CAS No. 1270356-62) is a valuable compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and computational modeling, positions it as a key player in the development of innovative chemical products and pharmaceuticals.
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